

"spectroscopic comparison of 2-(2-furanyl)-4-methyl-1,3-dioxolane diastereomers"

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Compound of Interest

Compound Name: 1,3-Dioxolane, 2-(2-furanyl)-4-methyl-

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A comprehensive spectroscopic comparison of the cis and trans diastereomers of 2-(2-furanyl)-4-methyl-1,3-dioxolane is presented for researchers, scientists, and drug development professionals. This guide details the expected spectroscopic differences based on established principles of stereoisomer analysis, providing a framework for the characterization of these and similar compounds. Due to the limited availability of direct experimental data in the public domain for this specific molecule, this guide is constructed based on analogous structures and spectroscopic theory.

Spectroscopic Data Summary

The anticipated spectroscopic data for the cis and trans diastereomers of 2-(2-furanyl)-4-methyl-1,3-dioxolane are summarized below. These values are predicted based on the analysis of similar 2,4-disubstituted-1,3-dioxolane systems.

Table 1: Predicted ^1H NMR Chemical Shifts (δ) in CDCl_3

Proton	cis-Isomer (Predicted δ , ppm)	trans-Isomer (Predicted δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~5.90	~5.85	s	-
H-4	~4.30	~4.10	m	-
H-5a (axial)	~3.60	~4.15	t	$J_{5a,5e} \approx 8.5$, $J_{4,5a} \approx 6.0$
H-5e (equatorial)	~4.20	~3.55	dd	$J_{5a,5e} \approx 8.5$, $J_{4,5e} \approx 6.5$
CH ₃	~1.30	~1.25	d	$J \approx 6.0$
Furan H-3'	~6.40	~6.40	dd	$J \approx 1.8, 0.9$
Furan H-4'	~6.35	~6.35	dd	$J \approx 3.4, 1.8$
Furan H-5'	~7.40	~7.40	dd	$J \approx 3.4, 0.9$

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

Carbon	cis-Isomer (Predicted δ , ppm)	trans-Isomer (Predicted δ , ppm)
C-2	~103.5	~104.0
C-4	~74.0	~76.0
C-5	~70.0	~71.5
CH ₃	~17.0	~16.5
Furan C-2'	~152.0	~152.0
Furan C-3'	~110.5	~110.5
Furan C-4'	~108.0	~108.0
Furan C-5'	~143.0	~143.0

Table 3: Key Infrared (IR) Absorption Bands

Functional Group	Predicted Wavenumber (cm ⁻¹)
C-O-C (dioxolane stretch)	1150 - 1050
C-H (furan)	3140 - 3110
C=C (furan)	1580 - 1500
C-H (aliphatic)	2980 - 2850

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Predicted Fragment Ion
154	[M] ⁺
153	[M-H] ⁺
139	[M-CH ₃] ⁺
95	[Furan-CHO] ⁺
67	[Furan] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used to characterize the diastereomers of 2-(2-furanyl)-4-methyl-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
- Sample Preparation: Approximately 10-20 mg of the purified diastereomer is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.

- Spectral Width: 0-10 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 16-32.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-160 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ^1H and the residual CDCl_3 signal at 77.16 ppm for ^{13}C .

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

- **Data Processing:** The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as percent transmittance versus wavenumber.

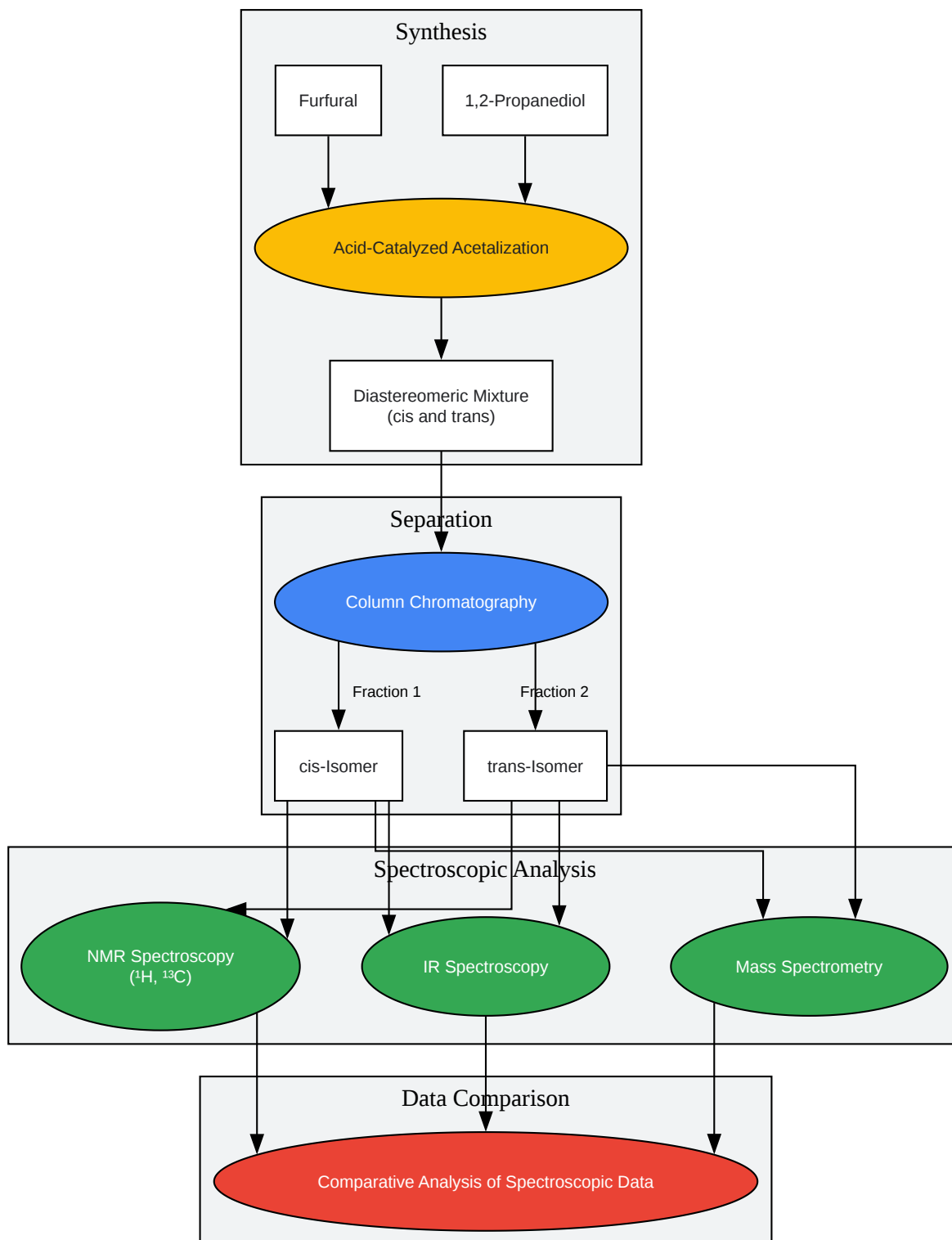
Mass Spectrometry (MS)

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- **GC Conditions:**
 - **Column:** A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - **Injector Temperature:** 250 °C.
 - **Oven Program:** Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - **Carrier Gas:** Helium at a constant flow rate of 1 mL/min.
- **MS Conditions:**
 - **Ionization Mode:** Electron Ionization (EI) at 70 eV.
 - **Mass Range:** m/z 40-400.
 - **Source Temperature:** 230 °C.
- **Data Analysis:** The total ion chromatogram (TIC) is used to identify the retention times of the diastereomers. The mass spectrum for each peak is then analyzed for the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic analysis of the 2-(2-furanyl)-4-methyl-1,3-dioxolane diastereomers.



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Caption: Workflow for diastereomer synthesis, separation, and analysis.

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